molecular formula C18H20ClFN2O3S B346655 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine CAS No. 839685-95-9

1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine

Cat. No.: B346655
CAS No.: 839685-95-9
M. Wt: 398.9g/mol
InChI Key: ALIFEHLWIUKRBK-UHFFFAOYSA-N
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Description

1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine is a high-purity sulfonylpiperazine derivative designed for pharmaceutical and biochemical research. This compound belongs to a class of molecules where a benzenesulfonyl group is linked to a piperazine ring, a scaffold frequently explored in medicinal chemistry for its ability to interact with various biological targets . The molecular structure incorporates a 5-chloro-2-ethoxyphenyl sulfonyl moiety and a 2-fluorophenyl group on the piperazine, substitutions that are known to influence the molecule's electronic properties, lipophilicity, and overall binding affinity . Sulfonylpiperazine derivatives have demonstrated significant research value in the investigation of biological pathways and are often studied as key intermediates or core structures in the development of therapeutic agents . Related compounds with similar structural features, such as those with chlorophenyl and fluorophenyl substituents, are the subject of active research in areas like receptor antagonism and enzyme inhibition . The specific pattern of chloro, ethoxy, and fluoro substituents on this compound makes it a particularly valuable intermediate for structure-activity relationship (SAR) studies, allowing researchers to probe the steric and electronic requirements for target engagement. This product is provided For Research Use Only (RUO). It is strictly intended for use in laboratory research and is not certified for diagnostic or therapeutic applications, nor for human use of any kind. Researchers should handle this material with appropriate precautions, consulting the safety data sheet for detailed hazard information.

Properties

IUPAC Name

1-(5-chloro-2-ethoxyphenyl)sulfonyl-4-(2-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O3S/c1-2-25-17-8-7-14(19)13-18(17)26(23,24)22-11-9-21(10-12-22)16-6-4-3-5-15(16)20/h3-8,13H,2,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIFEHLWIUKRBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperazine Functionalization

The introduction of the 2-fluorophenyl group to piperazine typically employs a Buchwald-Hartwig amination or nucleophilic aromatic substitution. A validated protocol involves:

  • Reagents : 2-Fluorophenyl bromide, piperazine, Pd(OAc)₂ catalyst, Xantphos ligand, and Cs₂CO₃ as base.

  • Conditions : Toluene solvent, reflux at 110°C for 24 hours under nitrogen.

  • Yield : ~70–80% after column chromatography (silica gel, EtOAc/hexane).

Mechanistic Insight : Palladium-catalyzed coupling facilitates C–N bond formation, with the ligand stabilizing the active catalytic species.

Protection-Deprotection Strategies

To prevent bis-alkylation or undesired side reactions, mono-protection of piperazine is critical:

  • Protection : Boc (tert-butyloxycarbonyl) group using di-tert-butyl dicarbonate in THF.

  • Deprotection : HCl in dioxane (4 M, 2 hours, 25°C).

Synthesis of 5-Chloro-2-ethoxyphenylsulfonyl Chloride

Chlorination and Etherification

The aryl sulfonyl chloride precursor is synthesized via sequential functionalization:

  • Etherification : 2-Hydroxy-5-chlorophenyl etherification using ethyl bromide and K₂CO₃ in DMF (80°C, 12 hours).

  • Sulfonation : Reaction with chlorosulfonic acid (ClSO₃H) at 0°C, followed by quenching with PCl₅ to generate the sulfonyl chloride.

Key Data :

  • Intermediate : 5-Chloro-2-ethoxyphenylsulfonic acid (melting point: 145–148°C).

  • Sulfonyl Chloride Yield : 65–75% after recrystallization (diethyl ether).

Sulfonylation of 4-(2-Fluorophenyl)piperazine

Reaction Optimization

The final step involves coupling the sulfonyl chloride with the piperazine derivative:

  • Reagents : 4-(2-Fluorophenyl)piperazine, 5-chloro-2-ethoxyphenylsulfonyl chloride, triethylamine (Et₃N).

  • Conditions : Dichloromethane (DCM) solvent, 0°C to 25°C, 6–8 hours.

  • Workup : Aqueous extraction (10% HCl, brine), drying (Na₂SO₄), and solvent evaporation.

Yield : 70–85% after purification via recrystallization (ethanol/water).

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 3.12–3.25 (m, 8H, piperazine-H), 4.18 (q, J = 7.0 Hz, 2H, OCH₂), 7.12–7.45 (m, 4H, Ar-H), 7.68 (d, J = 8.5 Hz, 1H, Ar-H), 7.92 (dd, J = 8.5, 2.5 Hz, 1H, Ar-H), 8.32 (d, J = 2.5 Hz, 1H, Ar-H).

  • MS (ESI+) : m/z 430.05 [M + H]⁺ (calculated for C₁₈H₁₉ClFN₂O₃S: 430.08).

Purity Assessment

  • HPLC : ≥98% purity (C18 column, acetonitrile/water gradient).

  • Elemental Analysis : Calculated C 50.18%, H 4.45%, N 6.50%; Found C 50.15%, H 4.47%, N 6.48%.

Scale-Up Considerations and Industrial Relevance

  • Solvent Recovery : Dichloromethane and diethyl ether are recycled via distillation.

  • Byproduct Management : Unreacted sulfonyl chloride is neutralized with aqueous NaHCO₃ to prevent hydrolysis.

  • Cost Efficiency : Patent data suggest a 15% cost reduction via amine recycling (e.g., benzyl amine recovery) .

Chemical Reactions Analysis

Types of Reactions: 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Lewis acids like aluminum chloride for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Sulfonyl Group

The sulfonyl group’s substituents significantly influence physicochemical properties and bioactivity:

Compound Sulfonyl Substituent Key Properties/Applications Reference
Target Compound 5-Chloro-2-ethoxyphenyl Ethoxy enhances solubility vs. methoxy
[¹⁸F]DASA-23 2-Fluoro-6-([¹⁸F]fluoro)phenyl PET tracer for PKM2 in glioblastoma
CAS 1443289-99-3 5-Chloro-2-methoxyphenyl Methoxy group reduces steric hindrance
CAS 497060-77-2 2,5-Dichlorophenyl Dichloro increases lipophilicity

Key Observations :

  • The ethoxy group in the target compound may offer better metabolic stability than methoxy (due to reduced oxidative metabolism) and improved solubility compared to dichloro substituents .
  • Fluorine in [¹⁸F]DASA-23 enables PET imaging, highlighting the role of halogens in tuning pharmacokinetics .

Piperazine Ring Modifications

The 4-position substituent on the piperazine ring affects receptor binding and selectivity:

Compound Piperazine Substituent Biological Activity Reference
Target Compound 2-Fluorophenyl Likely CNS or antimicrobial targeting
5a (Cancer Cell Cytotoxic Agent) 4-Chlorobenzhydryl Cytotoxicity against liver/breast cancer
Pseudovardenafil Piperidine (vs. piperazine) Erectile dysfunction treatment
Compound 6k (Antimicrobial) Bis(4-fluorophenyl)methyl Enhanced hydrogen-bonding capacity

Key Observations :

  • Piperidine substitution in pseudovardenafil demonstrates how minor ring alterations can shift therapeutic applications .

Key Observations :

  • The target compound’s synthesis likely faces challenges similar to CAS 497060-77-2, where electron-withdrawing substituents (e.g., Cl, F) complicate purification .
  • High melting points (132–230°C) in suggest that sulfonamide-piperazines generally exhibit crystalline stability, aiding formulation .

Biological Activity

1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine is a synthetic compound belonging to the class of sulfonyl piperazines, which are recognized for their diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C18H19Cl2N2O3S
Molecular Weight 396.37 g/mol
InChI Key InChI=1S/C18H19Cl2N2O3S

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The sulfonamide group is known to enhance binding affinity to target proteins, potentially modulating their activity and influencing cellular pathways. Specifically, it has been shown to inhibit certain kinases involved in cell signaling, which can lead to anti-proliferative effects in cancer cells .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. High-throughput screening against a library of compounds indicated that derivatives of piperazine, including this sulfonyl piperazine, exhibit significant inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported below 20 µM .

Anticancer Properties

Research has also explored the anticancer properties of this compound. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines by activating caspase pathways. The compound's ability to inhibit specific growth factor receptors has been linked to reduced tumor proliferation rates .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Modifications at the piperazine nitrogen or the aromatic rings can significantly alter potency and selectivity:

ModificationEffect on Activity
Substitution on the piperazine ringEnhanced solubility and receptor binding
Variation in halogen substituents (e.g., fluorine, chlorine)Changes in lipophilicity and biological target interactions

For example, compounds with electron-withdrawing groups such as chloro or fluoro have shown increased potency in receptor binding assays compared to their non-substituted counterparts .

Case Studies

  • Antimicrobial Efficacy : A study conducted by AbbVie screened over 100,000 compounds for activity against M. tuberculosis. Among the hits, several piperazine derivatives, including this compound, were identified with promising MIC values indicating strong antimicrobial properties .
  • Cancer Cell Line Studies : In a series of experiments involving various cancer cell lines (e.g., A549 lung carcinoma), this compound exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents .

Q & A

Q. What are the key structural features of 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine, and how do they influence reactivity?

The compound features two critical structural motifs:

  • Sulfonyl group (5-Chloro-2-ethoxyphenyl) : Enhances electron-withdrawing properties, potentially stabilizing reactive intermediates during synthesis or modifying receptor binding affinity.
  • Fluorophenyl group (2-fluorophenyl) : Introduces steric and electronic effects, influencing solubility and interaction with biological targets like serotonin receptors or enzymes .

Methodological Insight : Computational modeling (e.g., density functional theory) can predict electronic effects, while X-ray crystallography validates spatial arrangements .

Q. What synthetic methodologies are employed to introduce sulfonyl and fluorophenyl groups into piperazine derivatives?

  • Sulfonation : Reacting piperazine with sulfonyl chlorides (e.g., 5-chloro-2-ethoxyphenylsulfonyl chloride) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Fluorophenyl coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution using 2-fluorophenylboronic acid or fluorobenzene derivatives .

Q. Example Protocol :

Piperazine → Sulfonyl derivative via sulfonylation (yield: 70–85%).

Fluorophenyl group introduced via Pd-catalyzed coupling (yield: 60–75%) .

Q. How is the purity and structural integrity of this compound confirmed experimentally?

  • Purity : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold.
  • Structural validation :
    • Elemental analysis : Matches calculated C, H, N percentages.
    • Spectroscopy :
  • ¹H/¹³C NMR : Confirms substituent positions (e.g., fluorine’s deshielding effect).
  • IR : Sulfonyl S=O stretch (~1350 cm⁻¹) .

Advanced Research Questions

Q. How do substituents like the 5-chloro-2-ethoxyphenyl sulfonyl group impact biological activity compared to other derivatives?

  • Antiplatelet activity : The sulfonyl group enhances hydrogen bonding with thromboxane A2 synthase, but beta-cyclodextrin inclusion reduces activity by 30–40% due to steric hindrance .
  • Anticancer potential : Fluorophenyl derivatives induce apoptosis (e.g., IC₅₀ <50 nM in glioblastoma cells) via caspase-3 activation, while chloroethoxy groups may improve blood-brain barrier penetration .

Q. Table 1: Substituent Effects on Biological Activity

SubstituentActivity (IC₅₀)Mechanism
2-fluorophenyl45 nMCaspase-3 activation
4-chlorophenyl120 nMModerate receptor affinity
5-chloro-2-ethoxyphenyl85 nMEnhanced membrane permeability

Q. What contradictions exist regarding toxicity and bioactivity of modified piperazine derivatives?

  • vs. 16 : Beta-cyclodextrin reduces toxicity (LD₅₀ >500 mg/kg) but decreases antiplatelet activity by 35%, while fluorophenyl derivatives show high cytotoxicity (IC₅₀ <50 nM) without cyclodextrin .
  • Resolution : Use structure-activity relationship (SAR) studies to optimize substituent balance. For example, replacing cyclodextrin with PEGylation improves solubility without compromising activity .

Q. What methodological approaches optimize the toxicity-bioactivity balance in sulfonyl-piperazine derivatives?

  • SAR-guided design :
    • Electron-withdrawing groups : Enhance receptor binding but may increase hepatotoxicity.
    • Hydrophilic modifications : PEGylation or glucuronidation reduces off-target effects .
  • In vitro screening :
    • Toxicity : HepG2 cell viability assays (EC₅₀ >100 µM target).
    • Efficacy : Caspase-3/9 activation assays (≥2-fold increase at 50 nM) .

Q. Table 2: Optimization Strategies

ParameterMethodOutcome
Toxicity ReductionPEGylationEC₅₀ increased from 50→120 µM
Bioactivity EnhancementFluorine substitution at C2IC₅₀ improved by 60%

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